molecular formula C5H6ClNS B14507949 1-Chloro-3-isothiocyanato-2-methylprop-1-ene CAS No. 62927-33-7

1-Chloro-3-isothiocyanato-2-methylprop-1-ene

Cat. No.: B14507949
CAS No.: 62927-33-7
M. Wt: 147.63 g/mol
InChI Key: VOJYAZLOFYRRON-UHFFFAOYSA-N
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Description

1-Chloro-3-isothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H6ClNS It is characterized by the presence of a chlorine atom, an isothiocyanate group, and a methyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropene with thiophosgene (CSCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Isothiocyanate Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Electrophiles: Halogens, acids, and other electrophilic reagents.

    Solvents: Dichloromethane, toluene, and other non-polar solvents.

Major Products:

    Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.

    Substituted Propene Derivatives: Resulting from substitution reactions at the chlorine atom.

Scientific Research Applications

1-Chloro-3-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiourea-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-3-isothiocyanato-2-methylprop-1-ene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical research for labeling and modifying proteins and other biomolecules.

Comparison with Similar Compounds

    3-Chloro-2-methylpropene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.

    1-Chloro-2-methylpropene: Similar structure but different reactivity due to the position of the chlorine atom.

    Isothiocyanato Compounds: Other compounds with isothiocyanate groups, such as phenyl isothiocyanate, share some reactivity but differ in their overall structure and applications.

Uniqueness: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.

Properties

CAS No.

62927-33-7

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

1-chloro-3-isothiocyanato-2-methylprop-1-ene

InChI

InChI=1S/C5H6ClNS/c1-5(2-6)3-7-4-8/h2H,3H2,1H3

InChI Key

VOJYAZLOFYRRON-UHFFFAOYSA-N

Canonical SMILES

CC(=CCl)CN=C=S

Origin of Product

United States

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